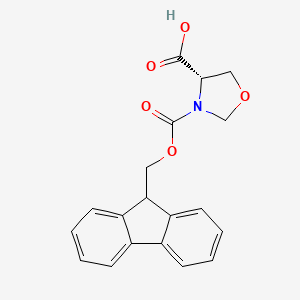

(S)-N-(9-Fluorenylmethyloxycarbonyl)-oxazolidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-N-(9-Fluorenylmethyloxycarbonyl)-oxazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C19H17NO5 and its molecular weight is 339.347. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The compound is a derivative of the 9-fluorenylmethyloxycarbonyl (fmoc) group, which is commonly used in peptide synthesis .

Mode of Action

The Fmoc group is known for its self-assembly features and potential applications due to its inherent hydrophobicity and aromaticity . It can promote the association of building blocks, such as amino acids and short peptides . The Fmoc group can be detached from the amino group in the presence of water in microdroplets, reducing the energy barrier for the lone H transfer .

Biochemical Pathways

The detachment of the fmoc group from the amino group can trigger organic reactions , potentially affecting various biochemical pathways.

Pharmacokinetics

The inherent hydrophobicity and aromaticity of the fmoc moiety may influence these properties .

Result of Action

The detachment of the Fmoc group from the amino group can trigger organic reactions . This could potentially lead to various molecular and cellular effects, depending on the specific reactions and the biochemical pathways they affect.

Action Environment

Environmental factors, such as the presence of water in microdroplets, can influence the action of this compound . Water can reduce the energy barrier for the lone H transfer of the Fmoc group and promote its detachment from the amino group . This suggests that the compound’s action, efficacy, and stability could be influenced by the specific environmental conditions in which it is used.

生物活性

(S)-N-(9-Fluorenylmethyloxycarbonyl)-oxazolidine-4-carboxylic acid, commonly referred to as Fmoc-oxazolidine, is a compound of significant interest in medicinal chemistry and peptide synthesis due to its unique structural characteristics and biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, synthesis, applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C27H32N2O6 with a molecular weight of 480.56 g/mol. The structure features an oxazolidine ring, which contributes to its stability and reactivity in biochemical processes. The presence of the 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety in peptide synthesis, enhancing the compound's utility in various applications.

Antibacterial Properties

Research indicates that oxazolidinone derivatives, including those related to Fmoc-oxazolidine, exhibit potent antibacterial activity against a range of pathogens. For instance, certain derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium as well as anaerobic bacteria like Bacteroides fragilis . The mechanism involves inhibition of protein synthesis by binding to the bacterial ribosome, specifically targeting the 50S subunit.

Apoptosis Induction

Fmoc-oxazolidine derivatives have been studied for their potential as apoptosis inducers in cancer cells. A notable study highlighted the modification of the 9-oxo-9H-fluorene ring leading to compounds with improved efficacy in inducing apoptosis in various cancer cell lines . The structure-activity relationship (SAR) analysis demonstrated that specific substitutions significantly enhance biological activity.

Synthesis and Applications

The synthesis of this compound typically involves modern solid-phase peptide synthesis (SPPS) techniques. These methods allow for efficient coupling with various amino acids while minimizing side reactions . The ability to introduce pseudoproline residues into peptides is particularly advantageous for enhancing peptide stability and bioactivity.

Case Studies

- Peptide Synthesis : A study explored the use of Fmoc-oxazolidine in synthesizing constrained peptidomimetics, demonstrating how the oxazolidine moiety can influence peptide conformation and stability . The results indicated that peptides containing this structure exhibited enhanced resistance to proteolysis.

- High-throughput Screening : In a high-throughput screening assay for apoptosis inducers, derivatives of Fmoc-oxazolidine were evaluated for their cytotoxic effects on cancer cell lines such as T47D and HCT116. Compounds derived from this scaffold showed EC50 values significantly lower than those of traditional anticancer agents .

Research Findings Summary Table

| Study | Findings | Biological Activity |

|---|---|---|

| Study 1 | Investigated the antibacterial properties against Gram-positive bacteria | Potent inhibition of protein synthesis |

| Study 2 | Explored apoptosis induction in cancer cells | Enhanced cytotoxicity with specific substitutions |

| Study 3 | Examined stability in peptide synthesis | Improved resistance to proteolytic degradation |

特性

IUPAC Name |

(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-oxazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c21-18(22)17-10-24-11-20(17)19(23)25-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYLELYAJPYNSB-KRWDZBQOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CO1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CO1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。